

Spectroscopic Profile of 5-Bromo-N-tert-butyl-2-thiophenesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-N-tert-butyl-2-thiophenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Bromo-N-tert-butyl-2-thiophenesulfonamide**. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the known chemical structure and established spectroscopic principles for analogous compounds. This guide also outlines detailed, generalized experimental protocols for acquiring such data, serving as a valuable resource for researchers working with this and similar molecules.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Bromo-N-tert-butyl-2-thiophenesulfonamide** (CAS Number: 286932-39-6; Molecular Formula: C₈H₁₂BrNO₂S₂; Molecular Weight: 298.22 g/mol)[\[1\]](#)[\[2\]](#)[\[3\]](#).

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.20	d	1H	H-3
~7.05	d	1H	H-4
~4.80	s	1H	N-H
~1.30	s	9H	-C(CH ₃) ₃

Note: The chemical shifts of the thiophene protons (H-3 and H-4) are influenced by the bromine and sulfonamide substituents. The 'd' indicates a doublet splitting pattern, arising from coupling between these adjacent protons.

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~140	C-2
~135	C-5
~130	C-4
~128	C-3
~60	-C(CH ₃) ₃
~30	-C(CH ₃) ₃

Note: The carbon atoms of the thiophene ring are designated C-2 through C-5. The chemical shifts are influenced by the electronegativity of the attached functional groups.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H stretch
~2970	Strong	C-H stretch (tert-butyl)
~1340	Strong	Asymmetric SO ₂ stretch
~1160	Strong	Symmetric SO ₂ stretch
~1080	Medium	S-N stretch
~820	Medium	C-H out-of-plane bend (thiophene)
~650	Medium	C-Br stretch

Note: The characteristic strong absorptions for the sulfonyl (SO₂) group are key identifiers in the IR spectrum.

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
298/300	High	[M] ⁺ and [M+2] ⁺ (Molecular ion peak with bromine isotopes)
242/244	Medium	[M - C ₄ H ₈] ⁺
223/225	Medium	[M - C ₄ H ₉ N] ⁺
57	High	[C ₄ H ₉] ⁺ (tert-butyl cation)

Note: The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments. The tert-butyl cation is often a prominent peak due to its stability.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for compounds like **5-Bromo-N-tert-butyl-2-thiophenesulfonamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- ^1H NMR Acquisition:
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - A relaxation delay of 1-2 seconds between scans is typically adequate.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled pulse program to simplify the spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - A relaxation delay of 2-5 seconds is recommended.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis using the internal standard.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
- Sample Spectrum: Collect the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

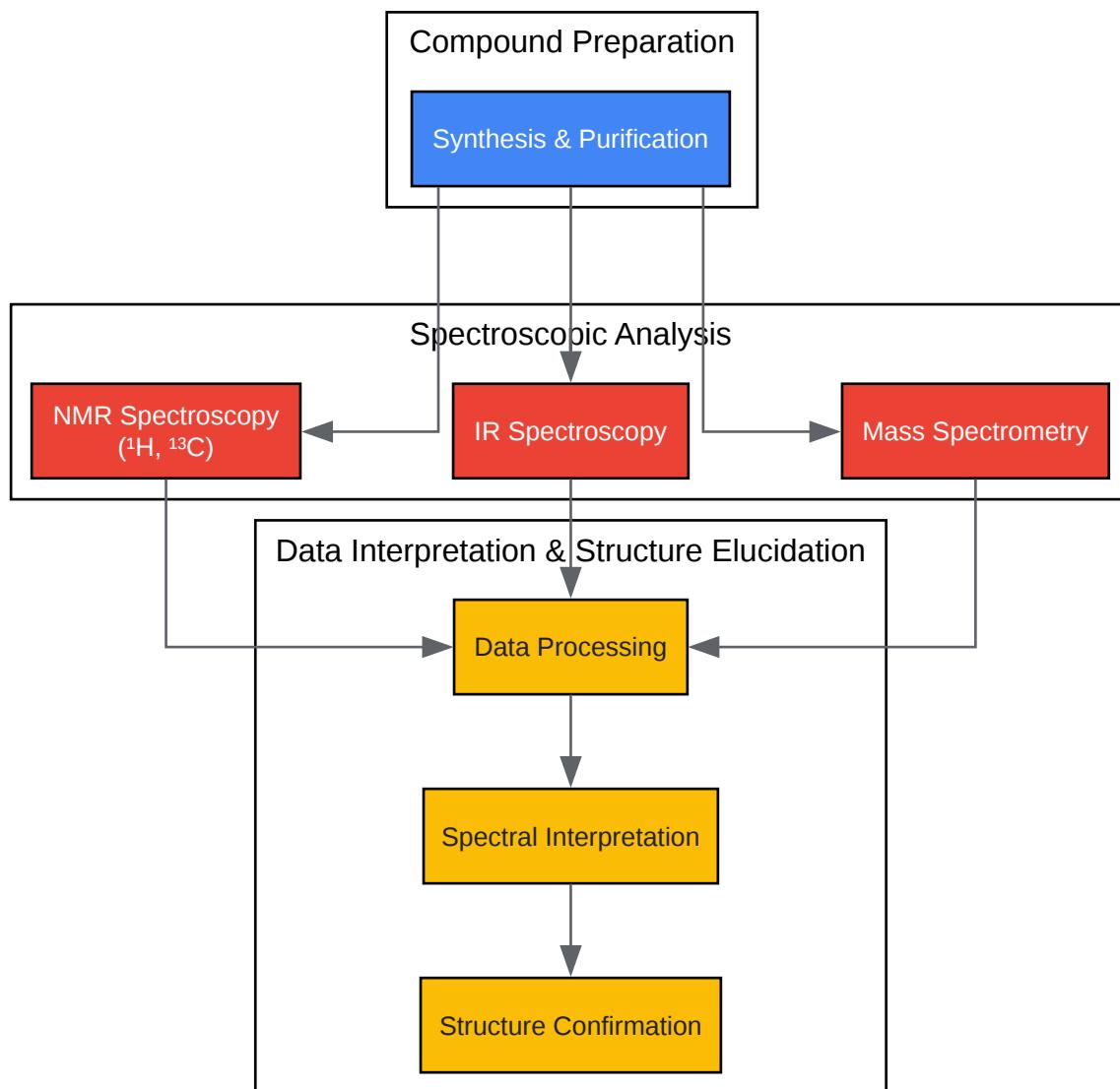
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 μ g/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique. Electrospray ionization (ESI) is a common method for this type of molecule.
- Mass Analysis:
 - Acquire a full scan mass spectrum to identify the molecular ion peak.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information. A collision energy ramp can be used to observe a range of fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Pay close attention to the isotopic patterns, especially for bromine-containing fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis

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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of **5-Bromo-N-tert-butyl-2-thiophenesulfonamide**. The predicted data and experimental protocols herein are intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

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References

- 1. calpaclab.com [calpaclab.com]
- 2. pschemicals.com [pschemicals.com]
- 3. pschemicals.com [pschemicals.com]
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